4-[(3-Methylbut-2-en-1-yl)oxy]pyridine
Description
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine is a pyridine derivative characterized by a prenyl ether substituent (3-methylbut-2-en-1-yloxy) at the 4-position of the pyridine ring.
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(2)5-8-12-10-3-6-11-7-4-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRBWAKMRMIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=NC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine typically involves the reaction of pyridine with 3-methylbut-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbut-2-en-1-ol is replaced by the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous flow reactors: To ensure consistent product quality and yield
Catalysts: To enhance reaction rates and selectivity
Purification steps: Such as distillation or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridine derivatives depending on the substituents used
Scientific Research Applications
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Influencing gene expression: Altering the transcription of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine with three analogous pyridine derivatives discussed in the literature (Table 1):
| Compound | Substituents | Key Functional Groups | Reported Biological Activity |
|---|---|---|---|
| This compound (Target) | 3-Methylbut-2-en-1-yloxy at C4 | Ether, alkene | Limited data; inferred from analogs |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Chloro, amino, substituted phenyl groups at multiple positions | Chloro, amino, aromatic rings | Antitumor (EGFR inhibition) |
| 4-Phenoxypyridine derivatives | Phenoxy group at C4 | Ether, aromatic | Antimicrobial, antiproliferative |
| 2-Chloro-5-(4-substituted phenyl)pyridin-3-yl analogs | Chloro, substituted phenyl groups | Chloro, aromatic | Kinase inhibition, cytotoxicity |
Key Observations :
- Electron-Withdrawing Effects : Chloro-substituted analogs (e.g., 2-chloro derivatives) exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to the target compound’s ether group .
- Biological Activity: Amino-substituted pyridines (e.g., 2-amino-4-arylpyridines) demonstrate significant antitumor activity via kinase inhibition, suggesting that introducing amino groups to the target compound could broaden its pharmacological profile .
Pharmacological and Thermodynamic Data
While direct data for the target compound are unavailable, inferences can be drawn from related studies:
- Antimicrobial Activity: Phenoxy-substituted pyridines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus . The prenyl group may enhance activity due to increased membrane disruption.
- Thermodynamic Stability: Chloro and amino substituents increase melting points (e.g., 2-chloro derivatives: 180–220°C) compared to ethers (target compound estimated at 100–120°C) .
- Solubility: The prenyl group reduces aqueous solubility (predicted logP ~2.5) relative to amino-substituted analogs (logP ~1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
